AS1928370 TRPV1 Antagonist Shows Superior Selectivity Over TRPV4, TRPA1, and TRPM8 Channels
AS1928370 demonstrates high selectivity for the TRPV1 channel over other related thermo-TRP channels. In assays testing its inhibitory effects on TRPV4, TRPA1, and TRPM8, AS1928370 showed no significant inhibition at concentrations up to 10 μM [1]. This is a key differentiator from less selective TRP channel modulators, ensuring that observed in vivo effects are specifically attributed to TRPV1 antagonism.
| Evidence Dimension | Selectivity against other TRP channels |
|---|---|
| Target Compound Data | No inhibition of TRPV4, TRPA1, or TRPM8 at 10 μM |
| Comparator Or Baseline | Vehicle control (baseline activity of TRPV4, TRPA1, TRPM8 channels) |
| Quantified Difference | 0% inhibition at 10 μM |
| Conditions | In vitro calcium flux assays in cells expressing human or rat TRPV4, TRPA1, or TRPM8 channels [1] |
Why This Matters
High selectivity ensures that experimental outcomes are attributable to TRPV1 modulation, reducing off-target confounding variables and increasing the internal validity of pain research studies.
- [1] Watabiki T, Kiso T, Kuramochi T, Yonezawa K, Tsuji N, Kohara A, Kakimoto S, Aoki T, Matsuoka N. Amelioration of neuropathic pain by novel transient receptor potential vanilloid 1 antagonist AS1928370 in rats without hyperthermic effect. J Pharmacol Exp Ther. 2011 Mar;336(3):743-50. doi: 10.1124/jpet.110.175570. View Source
